Cdk12-IN-4

Description

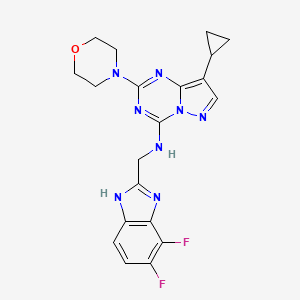

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H20F2N8O |

|---|---|

Molecular Weight |

426.4 g/mol |

IUPAC Name |

8-cyclopropyl-N-[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]-2-morpholin-4-ylpyrazolo[1,5-a][1,3,5]triazin-4-amine |

InChI |

InChI=1S/C20H20F2N8O/c21-13-3-4-14-17(16(13)22)26-15(25-14)10-23-19-28-20(29-5-7-31-8-6-29)27-18-12(11-1-2-11)9-24-30(18)19/h3-4,9,11H,1-2,5-8,10H2,(H,25,26)(H,23,27,28) |

InChI Key |

UXJVUCJEHIXDPU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C3N=C(N=C(N3N=C2)NCC4=NC5=C(N4)C=CC(=C5F)F)N6CCOCC6 |

Origin of Product |

United States |

Foundational & Exploratory

Cdk12-IN-4: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 12 (CDK12) has emerged as a critical regulator of transcriptional elongation and a key player in maintaining genomic stability. Its role in phosphorylating the C-terminal domain (CTD) of RNA polymerase II is essential for the expression of a specific subset of long genes, many of which are integral to the DNA damage response (DDR) pathway.[1][2][3] Inhibition of CDK12 represents a promising therapeutic strategy in oncology, particularly in cancers with underlying DNA repair defects or those dependent on transcriptional programs for survival.[4][5] This technical guide provides an in-depth overview of the mechanism of action of Cdk12-IN-4, a potent and selective inhibitor of CDK12.

Core Mechanism of Action

This compound is a pyrazolotriazine-based compound that acts as a potent inhibitor of CDK12 kinase activity.[1] Its primary mechanism of action is the competitive inhibition of ATP binding to the CDK12 active site, thereby preventing the phosphorylation of its substrates, most notably Serine 2 of the RNA Polymerase II C-terminal domain. This inhibition of CDK12 leads to a cascade of downstream effects, culminating in anti-proliferative activity in cancer cells.

The key consequences of CDK12 inhibition by this compound include:

-

Impaired Transcriptional Elongation: By preventing the phosphorylation of RNA Polymerase II, this compound impedes the process of transcriptional elongation. This effect is particularly pronounced for long genes, including those crucial for the DNA damage response.[1]

-

Downregulation of DNA Damage Response (DDR) Genes: A critical outcome of CDK12 inhibition is the reduced expression of key DDR genes, such as BRCA1.[1] This creates a "BRCAness" phenotype, rendering cancer cells deficient in homologous recombination repair and hypersensitive to DNA-damaging agents and PARP inhibitors.

-

Induction of Apoptosis: The disruption of critical cellular processes, including DNA repair and the expression of survival-related genes, ultimately leads to the induction of apoptosis in cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing insights into its potency and selectivity.

| Parameter | Value | Conditions | Reference |

| Biochemical IC50 (CDK12) | 0.641 µM | High ATP (2 mM) | [1] |

| Biochemical IC50 (CDK2) | >20 µM | High ATP (2 mM) | [1] |

| Biochemical IC50 (CDK9) | >20 µM | High ATP (2 mM) | [1] |

Table 1: Biochemical Activity of this compound

| Cell Line | Assay | IC50 | Reference |

| MDA-MB-231 | BRCA1 mRNA Expression Inhibition | 0.626 nM | [1] |

| MDA-MB-231 | Anti-proliferative Activity | 0.535 nM | [1] |

| CAL-120 | Anti-proliferative Activity | 2.43 nM | [1] |

Table 2: Cellular Activity of this compound

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core signaling pathway affected by this compound and a typical experimental workflow for its characterization.

Caption: this compound inhibits the CDK12/Cyclin K complex, preventing the phosphorylation of RNA Polymerase II CTD, which in turn suppresses the expression of DNA Damage Response (DDR) genes.

Caption: A typical experimental workflow for characterizing this compound involves both biochemical and cellular assays to determine its potency and mechanism of action.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize this compound. These are based on standard methodologies and the available data for the compound.

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is designed to determine the biochemical IC50 of this compound against recombinant CDK12/Cyclin K.

Materials:

-

Recombinant active CDK12/Cyclin K protein

-

CDK12 substrate (e.g., a peptide containing the RNA Pol II CTD consensus sequence)

-

ATP (at a high concentration of 2 mM for this specific assay)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 50 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT)

-

This compound (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white opaque microplates

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, recombinant CDK12/Cyclin K, and CDK12 substrate.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the wells of the microplate.

-

Add the kinase reaction mixture to the wells.

-

Initiate the kinase reaction by adding ATP to a final concentration of 2 mM.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit protocol. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and measure the luminescence.

-

Luminescence is measured using a plate reader.

-

The IC50 value is calculated by plotting the percentage of kinase inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol is used to determine the anti-proliferative IC50 of this compound in cancer cell lines.

Materials:

-

MDA-MB-231 or CAL-120 cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (serially diluted in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

96-well clear-bottom white-walled microplates

Procedure:

-

Seed the cancer cells into the 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or DMSO (vehicle control).

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value as described for the biochemical assay.

BRCA1 mRNA Expression Assay (RT-qPCR)

This protocol measures the effect of this compound on the expression of the BRCA1 gene.

Materials:

-

MDA-MB-231 cells

-

Complete cell culture medium

-

This compound

-

RNA extraction kit (e.g., RNeasy Kit, Qiagen)

-

Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers specific for BRCA1 and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Procedure:

-

Seed MDA-MB-231 cells and treat them with various concentrations of this compound or DMSO for a specific time (e.g., 24 hours).

-

Harvest the cells and extract total RNA using an RNA extraction kit.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

Perform real-time quantitative PCR (qPCR) using primers for BRCA1 and the housekeeping gene.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in BRCA1 mRNA expression in this compound-treated cells compared to vehicle-treated cells, normalized to the housekeeping gene.

-

The IC50 for BRCA1 mRNA inhibition is determined by plotting the percentage of inhibition of BRCA1 expression against the log concentration of this compound.

Conclusion

This compound is a potent and selective inhibitor of CDK12 with a clear mechanism of action centered on the disruption of transcriptional elongation and the subsequent downregulation of key DNA damage response genes. Its nanomolar cellular potency against cancer cell lines highlights its potential as a valuable chemical probe for studying CDK12 biology and as a lead compound for the development of novel anti-cancer therapeutics. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other CDK12 inhibitors.

References

- 1. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 2. CDK12 globally stimulates RNA polymerase II transcription elongation and carboxyl-terminal domain phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The proliferation of MDA-MB-231 cells is repressed by mesenchymal stem cell-mediated macrophage activation conditioned medium through the inhibition of AKT1 and YKL-39 genes | Biomedical Research and Therapy [bmrat.org]

- 5. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Cdk12-IN-4: A Technical Guide to a Potent Pyrazolotriazine Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and preclinical characterization of Cdk12-IN-4, a potent and selective pyrazolotriazine inhibitor of Cyclin-Dependent Kinase 12 (CDK12). This document details the quantitative biological data, experimental methodologies, and key signaling pathways associated with this compound, offering a comprehensive resource for researchers in oncology and drug discovery.

Core Quantitative Data

The following tables summarize the key in vitro activity of this compound.

| Compound | Target | IC50 (µM) at high ATP (2 mM) | Selectivity |

| This compound | CDK12 | 0.641 | >20 µM (CDK2/Cyclin E), >20 µM (CDK9/Cyclin T1)[1] |

Table 1: Enzymatic Activity of this compound [1]

| Compound | Cell Line | Assay | IC50 (nM) |

| This compound | MDA-MB-231 | BRCA1 mRNA expression inhibition | 0.626[1] |

| This compound | CAL-120 | BRCA1 mRNA expression | No effect[1] |

| This compound | MDA-MB-231 | Antiproliferative activity | 0.535[1] |

| This compound | CAL-120 | Antiproliferative activity | 2.43[1] |

Table 2: Cellular Activity of this compound [1]

CDK12 Signaling Pathway

CDK12 is a critical regulator of gene transcription and is implicated in various cancers. It primarily functions by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is essential for transcriptional elongation and the expression of genes involved in the DNA damage response (DDR), including BRCA1. Inhibition of CDK12 disrupts these processes, leading to genomic instability and making cancer cells more susceptible to DNA-damaging agents.

Caption: CDK12 Signaling and Point of Intervention.

Experimental Protocols

Detailed experimental procedures for the synthesis and evaluation of this compound are outlined in patent WO2021116178A1. While the full, detailed protocols from the patent are proprietary, this section provides representative methodologies for the key assays based on publicly available information and standard laboratory practices.

General Synthesis of Pyrazolotriazine Core

The synthesis of pyrazolotriazine scaffolds, the core of this compound, typically involves multi-step reactions. A general approach may include the diazotization of an aminopyrazole precursor followed by cyclization to form the pyrazolotriazine ring system.

-

Step 1: Diazotization of Aminopyrazole: An appropriately substituted 3-amino-1H-pyrazole-4-carboxamide or carbonitrile is treated with a diazotizing agent, such as sodium nitrite, in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5°C) to form a diazonium salt intermediate.

-

Step 2: Cyclization: The intermediate diazonium salt undergoes spontaneous or acid-catalyzed cyclization to yield the 3,6-dihydro-4H-pyrazolo[3,4-d][2][3][4]triazin-4-one core structure.

-

Step 3: Functionalization: Further chemical modifications are then performed on the pyrazolotriazine core to introduce various substituents, leading to the final inhibitor compound, this compound. These modifications are crucial for achieving potency and selectivity.

CDK12/Cyclin K Enzymatic Assay (High ATP)

This assay is designed to measure the inhibitory activity of compounds against CDK12 kinase in the presence of a high ATP concentration, which mimics physiological conditions.

-

Reagents and Materials:

-

Recombinant human CDK12/Cyclin K complex

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP solution (2 mM final concentration)

-

Substrate (e.g., a synthetic peptide derived from the C-terminal domain of RNA Polymerase II)

-

Test compound (this compound) serially diluted in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

-

Procedure:

-

Add kinase buffer, substrate, and the test compound at various concentrations to the wells of a 384-well plate.

-

Initiate the kinase reaction by adding the CDK12/Cyclin K enzyme.

-

Add the high concentration ATP solution to start the reaction.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

BRCA1 mRNA Expression Assay (Quantitative RT-PCR)

This cell-based assay quantifies the effect of this compound on the expression of a key downstream target, BRCA1.

-

Cell Culture:

-

MDA-MB-231 and CAL-120 cells are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 24 hours).

-

Isolate total RNA from the cells using a suitable RNA extraction kit (e.g., RNeasy Kit).

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qRT-PCR) using primers and probes specific for BRCA1 and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analyze the qRT-PCR data using the ΔΔCt method to determine the relative change in BRCA1 mRNA expression in treated versus control cells.

-

Calculate the IC50 value for the inhibition of BRCA1 mRNA expression.

-

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the antiproliferative effect of this compound on cancer cell lines.

-

Procedure:

-

Seed MDA-MB-231 and CAL-120 cells in 96-well plates at a predetermined density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubate the plates for a period of 72 hours.

-

Measure cell viability using a suitable method. For an MTT assay, add MTT reagent and incubate, then solubilize the formazan crystals and measure absorbance. For a CellTiter-Glo® assay, add the reagent and measure luminescence, which correlates with the amount of ATP and thus the number of viable cells.

-

Determine the percentage of cell growth inhibition relative to the vehicle-treated control and calculate the IC50 value.

-

Inhibitor Discovery Workflow

The discovery of a targeted inhibitor like this compound typically follows a structured workflow, from initial concept to a preclinical candidate.

Caption: A typical workflow for kinase inhibitor discovery.

Conclusion

This compound is a promising pyrazolotriazine-based inhibitor of CDK12 with potent enzymatic and cellular activity. Its mechanism of action, centered on the disruption of transcriptional regulation of key DNA damage response genes, provides a strong rationale for its further development as a therapeutic agent for cancers dependent on this pathway. The data and methodologies presented in this guide offer a valuable resource for the scientific community to build upon this research and explore the full therapeutic potential of CDK12 inhibition.

References

- 1. Inhibition of MDA-MB-231 breast cancer cell proliferation and tumor growth by apigenin through induction of G2/M arrest and histone H3 acetylation-mediated p21WAF1/CIP1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2021116178A1 - Pyrazolotriazines - Google Patents [patents.google.com]

- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 4. researchgate.net [researchgate.net]

Cdk12-IN-4: A Technical Guide to Target Protein Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 12 (CDK12) has emerged as a critical regulator of gene transcription and a promising therapeutic target in oncology. Its role in phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II) is essential for the transcriptional elongation of genes involved in the DNA damage response (DDR), including the tumor suppressor BRCA1.[1][2] Inhibition of CDK12 can therefore sensitize cancer cells to DNA-damaging agents and PARP inhibitors, making it an attractive strategy for cancer therapy.[3] Cdk12-IN-4 is a potent inhibitor of CDK12. This technical guide provides a comprehensive overview of the target protein binding affinity of this compound, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Binding Affinity and Cellular Activity of this compound

The following tables summarize the known quantitative data for this compound's biochemical and cellular activities.

Table 1: Biochemical Activity of this compound

| Target Protein | IC50 (μM) | ATP Concentration | Notes | Reference |

| CDK12/Cyclin K | 0.641 | 2 mM | High ATP concentration | WO2021116178A1 |

| CDK2/Cyclin E | >20 | 2 mM | No significant inhibition | WO2021116178A1 |

| CDK9/Cyclin T1 | >20 | 2 mM | No significant inhibition | WO2021116178A1 |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | IC50 (nM) | Notes | Reference |

| MDA-MB-231 | BRCA1 mRNA Expression | 0.626 | - | WO2021116178A1 |

| CAL-120 | BRCA1 mRNA Expression | No effect | - | WO2021116178A1 |

| MDA-MB-231 | Antiproliferative Activity | 0.535 | - | WO2021116178A1 |

| CAL-120 | Antiproliferative Activity | 2.43 | - | WO2021116178A1 |

Experimental Protocols

Biochemical Kinase Inhibition Assay (Representative Protocol)

This protocol is a representative example of a luminescence-based kinase assay, such as the Kinase-Glo™ Max assay, which is a common method for determining the IC50 of kinase inhibitors.

Materials:

-

Recombinant human CDK12/Cyclin K enzyme

-

Kinase substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)

-

This compound (or other test inhibitor)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 50 mM NaCl, 3 mM MgCl2, 1 mM DTT)

-

Kinase-Glo™ Max Luminescent Kinase Assay Kit (Promega)

-

96-well or 384-well white plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 100 μM, with 10-point, 3-fold serial dilutions.

-

Assay Plate Setup: Add 5 μL of the diluted this compound or DMSO (vehicle control) to the wells of the assay plate.

-

Enzyme and Substrate Preparation: Prepare a solution of CDK12/Cyclin K and the kinase substrate in Kinase Assay Buffer.

-

Reaction Initiation: Add 20 μL of the enzyme/substrate mix to each well, followed by the addition of 25 μL of ATP solution to start the kinase reaction. The final ATP concentration should be at or near the Km for ATP for CDK12 (e.g., 2 mM as specified for this compound).

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow for the kinase reaction to proceed.

-

Luminescence Detection: Add 50 μL of Kinase-Glo™ Max reagent to each well to stop the kinase reaction and initiate the luminescent signal. Incubate at room temperature for 10 minutes.

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular BRCA1 mRNA Expression Assay (Representative Protocol)

This protocol describes a method to measure the effect of a CDK12 inhibitor on the mRNA levels of a downstream target gene, BRCA1, using quantitative reverse transcription PCR (qRT-PCR).

Materials:

-

MDA-MB-231 cells (or other suitable cell line)

-

Cell culture medium and supplements

-

This compound

-

RNA extraction kit (e.g., RNeasy Kit, Qiagen)

-

Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

qPCR master mix (e.g., SYBR Green Master Mix)

-

Primers for BRCA1 and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

Cell Seeding: Seed MDA-MB-231 cells in a 6-well plate at a density that allows for logarithmic growth during the experiment.

-

Compound Treatment: The following day, treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified period (e.g., 24 hours).

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using the synthesized cDNA, qPCR master mix, and primers for BRCA1 and the housekeeping gene.

-

Data Analysis: Determine the cycle threshold (Ct) values for BRCA1 and the housekeeping gene for each sample. Calculate the relative expression of BRCA1 mRNA normalized to the housekeeping gene using the ΔΔCt method. Plot the relative BRCA1 mRNA expression against the logarithm of the this compound concentration and determine the IC50 value.[4]

Signaling Pathway and Experimental Workflow Visualizations

CDK12 Signaling Pathway and Mechanism of this compound Inhibition

Caption: CDK12, activated by Cyclin K, phosphorylates the CTD of RNA Pol II, promoting transcription of DDR genes. This compound inhibits CDK12 kinase activity.

Experimental Workflow for a Kinase Inhibition Assay

Caption: A generalized workflow for determining the IC50 of a kinase inhibitor using a luminescence-based assay.

Conclusion

This compound is a potent and selective inhibitor of CDK12, demonstrating low nanomolar efficacy in cellular assays related to CDK12's function in regulating DNA damage response gene expression and cancer cell proliferation. The provided data and representative protocols offer a valuable resource for researchers investigating CDK12 as a therapeutic target and for the further development of CDK12 inhibitors. Future studies should aim to establish a broader kinase selectivity profile and determine other binding affinity metrics such as Ki or Kd values to provide a more complete understanding of this compound's biochemical properties.

References

- 1. clinmedjournals.org [clinmedjournals.org]

- 2. Speaking Clearly [microform] : Improving Pronunciation. JobLink Winning at Work Instructor's Manual,... | Catalogue | National Library of Australia [catalogue.nla.gov.au]

- 3. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

Cdk12-IN-4: A Technical Guide to its Selectivity Profile Against Cyclin-Dependent Kinases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cdk12-IN-4 is a potent inhibitor of Cyclin-Dependent Kinase 12 (CDK12), a key regulator of transcriptional elongation and a critical component of the DNA damage response (DDR) pathway.[1][2] This technical guide provides a detailed overview of the selectivity profile of this compound against other cyclin-dependent kinases (CDKs), outlines the experimental methodologies used for its characterization, and visualizes the relevant signaling pathways.

Data Presentation: this compound Selectivity Profile

The inhibitory activity of this compound has been quantified against several members of the CDK family. The following table summarizes the available half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency and selectivity.

| Kinase Target | IC50 (µM) | ATP Concentration | Notes | Reference |

| CDK12 | 0.641 | 2 mM (High) | Potent inhibition | [3] |

| CDK2/Cyclin E | >20 | 2 mM (High) | No significant effect | [3] |

| CDK9/Cyclin T1 | >20 | 2 mM (High) | No significant effect | [3] |

Data for a broader range of CDKs for this compound is not publicly available at this time. For context, a related compound, CDK12-IN-2, has shown potent inhibition of CDK12 (IC50 = 52 nM) and CDK13 (IC50 = 10 nM), with over 200-fold selectivity against CDK2, CDK7, CDK8, and CDK9.[4]

Experimental Protocols

The determination of the kinase inhibition profile of this compound involves biochemical assays designed to measure the enzymatic activity of purified CDK complexes in the presence of the inhibitor. While the specific protocol for this compound is detailed in patent literature, a general methodology for such assays is described below.

General Kinase Inhibition Assay (Luminescent-Based)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP levels corresponds to higher kinase activity.

Materials:

-

Purified recombinant CDK/Cyclin complexes (e.g., CDK12/Cyclin K)

-

Kinase substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)

-

This compound (or other test compounds) dissolved in DMSO

-

ATP

-

Kinase assay buffer

-

Luminescent kinase assay reagent (e.g., Kinase-Glo®)

-

96-well or 384-well plates

-

Luminometer

Procedure:

-

Reaction Setup: A master mix containing the kinase assay buffer, kinase substrate, and ATP is prepared.

-

Compound Addition: Serial dilutions of this compound are added to the wells of the assay plate. Control wells contain DMSO only (for 100% kinase activity) and no enzyme (for background).

-

Enzyme Addition: The kinase reaction is initiated by adding the purified CDK/Cyclin complex to each well.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Detection: The luminescent kinase assay reagent is added to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP through a luciferase-based reaction that generates a light signal.

-

Data Analysis: The luminescence is measured using a luminometer. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

CDK12 Signaling in Transcription Elongation

CDK12, in complex with Cyclin K, plays a crucial role in the regulation of transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[2] This phosphorylation event is critical for the transition from transcription initiation to productive elongation, particularly for long genes, including many involved in the DNA damage response.[1][5][6]

Caption: CDK12-mediated phosphorylation of RNA Polymerase II promotes transcription elongation.

CDK12 Role in the DNA Damage Response

CDK12 is essential for the expression of a network of genes involved in the DNA damage response (DDR), including key homologous recombination (HR) proteins like BRCA1 and ATR.[1][5] Inhibition of CDK12 can therefore sensitize cancer cells to DNA-damaging agents and PARP inhibitors.[5]

Caption: CDK12 regulates the expression of key DNA damage response genes.

Experimental Workflow for Kinase Inhibition Profiling

The process of determining the selectivity profile of a kinase inhibitor like this compound involves a systematic workflow.

Caption: Workflow for determining the kinase inhibitor selectivity profile.

References

- 1. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CDK12: cellular functions and therapeutic potential of versatile player in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CDK12 Is Necessary to Promote Epidermal Differentiation Through Transcription Elongation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effects of Selective CDK12 Inhibition on RNA Polymerase II Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 12 (CDK12), in complex with its partner Cyclin K, plays a pivotal role in the regulation of gene transcription. A primary mechanism of this regulation is through the phosphorylation of the C-terminal domain (CTD) of the large subunit of RNA polymerase II (RNAPII). This phosphorylation is critical for the transition from transcription initiation to productive elongation. Inhibition of CDK12 has emerged as a promising therapeutic strategy in oncology, particularly for cancers with specific genetic vulnerabilities. This technical guide provides an in-depth overview of the effects of selective CDK12 inhibitors on RNAPII phosphorylation, with a focus on the molecular mechanisms, experimental methodologies to assess these effects, and the downstream consequences on gene expression. While specific data for "Cdk12-IN-4" is not extensively available in public literature, this guide will utilize data from well-characterized, potent, and selective CDK12 inhibitors such as THZ531 and SR-4835 to illustrate the core principles of CDK12 inhibition.

Introduction to CDK12 and RNA Polymerase II Phosphorylation

The CTD of the largest subunit of RNAPII, RPB1, consists of multiple repeats of the heptapeptide consensus sequence Tyr1-Ser2-Pro3-Thr4-Ser5-Pro6-Ser7. The phosphorylation status of this domain, often referred to as the "CTD code," dictates the stage of the transcription cycle and the recruitment of various protein factors involved in transcription, RNA processing, and chromatin modification.

CDK12 is a key kinase that primarily phosphorylates Serine 2 (Ser2) of the CTD repeats.[1] This phosphorylation event is a hallmark of transcription elongation and is crucial for the processivity of RNAPII, allowing for the synthesis of full-length messenger RNAs (mRNAs), particularly for long genes.[2][3] Some studies also suggest that CDK12 can phosphorylate Serine 5 (Ser5), a mark associated with transcription initiation and promoter-proximal pausing.[1]

Selective inhibition of CDK12 provides a powerful tool to dissect its biological functions and offers a potential therapeutic avenue. These inhibitors typically work by competing with ATP for the kinase's active site.

Signaling Pathway of CDK12-mediated RNAPII Phosphorylation

The following diagram illustrates the central role of the CDK12/Cyclin K complex in promoting transcription elongation through RNAPII CTD phosphorylation.

Quantitative Data on CDK12 Inhibition

The potency and selectivity of CDK12 inhibitors are critical parameters for their use as research tools and potential therapeutics. The following tables summarize key quantitative data for well-studied selective CDK12 inhibitors.

Table 1: Biochemical Potency of Selective CDK12 Inhibitors

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| THZ531 | CDK12/CycK | 0.2 μM | Luminescent Kinase Assay | [4] |

| BSJ-4-116 | CDK12 | 107 nM | Biochemical Assay | [5] |

Table 2: Cellular Activity of Selective CDK12 Inhibitors

| Compound | Cell Line | Effect | Concentration | Time | Reference |

| THZ531 | Jurkat | Downregulation of DDR genes | 250 nM | 8 h | [5] |

| SR-4835 | Melanoma Cells | Decreased RPB1 Ser2 Phosphorylation | 30-100 nM | 6 h | [6] |

| THZ531 | NB cells | Decreased Pol II Phosphorylation | 400 nM | 6 h | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of CDK12 inhibitors on RNAPII phosphorylation and transcription.

In Vitro Kinase Assay for CDK12 Activity

This assay measures the direct inhibitory effect of a compound on the kinase activity of the CDK12/Cyclin K complex.

Objective: To determine the IC50 value of a test compound against CDK12.

Materials:

-

Recombinant active CDK12/Cyclin K complex[8]

-

Kinase Assay Buffer (e.g., 200mM Tris-HCl, pH 7.4, 100mM MgCl2, 0.5 mg/ml BSA)[8]

-

Substrate: GST-tagged RNAPII CTD protein or a synthetic peptide (e.g., pS7-CTD YS-14)[8][9]

-

[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)[8][9]

-

Test inhibitor (e.g., this compound) dissolved in DMSO

-

96-well or 384-well plates[10]

-

Plate reader (scintillation counter for radioactivity or luminometer for ADP-Glo™)

Procedure:

-

Prepare a reaction mixture containing Kinase Assay Buffer, substrate, and ATP.[10]

-

Serially dilute the test inhibitor in DMSO and add to the wells. Include a DMSO-only control.[10]

-

Add the recombinant CDK12/Cyclin K enzyme to initiate the reaction.[10]

-

Incubate the plate at 30°C for a defined period (e.g., 60-90 minutes).[10][11]

-

Stop the reaction. For radioactive assays, this can be done by adding a stop solution (e.g., phosphoric acid) and spotting the mixture onto phosphocellulose paper. For ADP-Glo™ assays, add the ADP-Glo™ reagent.[8]

-

Detect the signal. For radioactive assays, wash the phosphocellulose paper and measure the incorporated radioactivity using a scintillation counter. For ADP-Glo™ assays, measure the luminescence.[8][12]

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.[13]

Western Blotting for RNAPII Phosphorylation

This method is used to assess the phosphorylation status of RNAPII in cells treated with a CDK12 inhibitor.

Objective: To detect changes in the levels of total RNAPII, Ser2-phosphorylated RNAPII, and Ser5-phosphorylated RNAPII.

Materials:

-

Cell culture reagents and cells of interest

-

CDK12 inhibitor

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[14]

-

SDS-PAGE gels and electrophoresis apparatus[15]

-

PVDF or nitrocellulose membranes[15]

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies:

-

Anti-RPB1 (total RNAPII)

-

Anti-phospho-RNAPII Ser2

-

Anti-phospho-RNAPII Ser5

-

-

HRP-conjugated secondary antibodies[15]

-

Chemiluminescent substrate (ECL)[15]

-

Imaging system

Procedure:

-

Seed cells and allow them to adhere. Treat cells with the CDK12 inhibitor at various concentrations and time points. Include a vehicle control (e.g., DMSO).

-

Lyse the cells in lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[16]

-

Determine protein concentration of the lysates (e.g., using a BCA assay).

-

Separate 10-25 µg of protein per lane by SDS-PAGE.[15]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]

-

Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.[15]

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-RNAPII Ser2) overnight at 4°C.[15]

-

Wash the membrane with TBST three times for 10 minutes each.[15]

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Wash the membrane again with TBST.[15]

-

Apply the chemiluminescent substrate and capture the image using an imaging system.[15]

-

Strip the membrane and re-probe with antibodies for total RNAPII and a loading control (e.g., GAPDH or β-actin) for normalization.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to map the genome-wide localization of RNAPII and its phosphorylated forms, providing insights into transcription dynamics upon CDK12 inhibition.

Objective: To determine the effect of CDK12 inhibition on the distribution of total and phosphorylated RNAPII across the genome.

Materials:

-

Cell culture reagents and cells

-

CDK12 inhibitor

-

Formaldehyde for cross-linking[17]

-

Glycine to quench cross-linking[17]

-

Lysis and sonication buffers[17]

-

Sonicator

-

Antibodies for immunoprecipitation (as in Western blotting)

-

Protein A/G magnetic beads or agarose beads[14]

-

Wash buffers with increasing stringency[14]

-

Elution buffer[14]

-

RNase A and Proteinase K[14]

-

DNA purification kit[14]

-

Reagents for library preparation and next-generation sequencing

Procedure:

-

Treat cells with the CDK12 inhibitor or vehicle.

-

Cross-link proteins to DNA with formaldehyde. Quench with glycine.[17]

-

Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-500 bp.[17]

-

Pre-clear the chromatin with beads.

-

Immunoprecipitate the protein-DNA complexes overnight with a specific antibody (e.g., anti-phospho-RNAPII Ser2).[3]

-

Capture the antibody-protein-DNA complexes with Protein A/G beads.[14]

-

Wash the beads to remove non-specifically bound chromatin.[14]

-

Elute the chromatin from the beads and reverse the cross-links by heating.

-

Treat with RNase A and Proteinase K to remove RNA and protein.[14]

-

Purify the immunoprecipitated DNA.[14]

-

Prepare a sequencing library from the purified DNA and perform next-generation sequencing.

-

Analyze the sequencing data to identify the genomic regions enriched for the protein of interest and compare the profiles between inhibitor-treated and control samples.[3]

Downstream Effects of this compound on Transcription

Inhibition of CDK12 and the subsequent reduction in RNAPII Ser2 phosphorylation have profound effects on gene expression. These include:

-

Transcription Elongation Defects: A primary consequence is a genome-wide defect in transcription elongation.[1] This is particularly evident in long genes, where processive elongation is highly dependent on Ser2 phosphorylation.

-

Premature Cleavage and Polyadenylation (PCPA): Reduced Ser2 phosphorylation can lead to premature termination of transcription. This occurs because the transcription machinery fails to suppress cryptic polyadenylation signals within introns, resulting in truncated and non-functional transcripts.[5][18]

-

Downregulation of DNA Damage Response (DDR) Genes: Many genes involved in the DNA damage response, such as BRCA1, ATM, and FANCD2, are long and are therefore particularly sensitive to CDK12 inhibition.[1][18][19] This effect underlies the synthetic lethality observed when combining CDK12 inhibitors with PARP inhibitors in certain cancers.[20]

-

Impact on RNA Processing: CDK12-mediated phosphorylation of the CTD also serves as a platform for the recruitment of RNA processing factors.[21] Inhibition of CDK12 can therefore lead to defects in co-transcriptional splicing.

Conclusion

Selective inhibition of CDK12 has a direct and significant impact on the phosphorylation of the RNA polymerase II C-terminal domain, primarily at the Ser2 position. This leads to a cascade of downstream effects, including impaired transcription elongation, premature transcript termination, and altered expression of a specific subset of genes, notably those involved in the DNA damage response. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the mechanism of action of CDK12 inhibitors like this compound and to further explore the therapeutic potential of targeting this critical transcriptional regulator. As our understanding of the nuances of CDK12 biology grows, so too will the opportunities for developing novel and effective cancer therapies.

References

- 1. CDK12 globally stimulates RNA polymerase II transcription elongation and carboxyl-terminal domain phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDK12 controls G1/S progression by regulating RNAPII processivity at core DNA replication genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CDK12 controls G1/S progression by regulating RNAPII processivity at core DNA replication genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 9. thesgc.org [thesgc.org]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. researchgate.net [researchgate.net]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. reactionbiology.com [reactionbiology.com]

- 14. encodeproject.org [encodeproject.org]

- 15. Western Blot protocol for RNA Polymerase II/POLR2A Antibody (NB200-598): Novus Biologicals [novusbio.com]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 17. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 18. What are CDK12 inhibitors and how do they work? [synapse.patsnap.com]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. Genome-wide profiling of genetic synthetic lethality identifies CDK12 as a novel determinant of PARP1/2 inhibitor sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Characterization of human cyclin-dependent kinase 12 (CDK12) and CDK13 complexes in C-terminal domain phosphorylation, gene transcription, and RNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]

Cdk12-IN-4: A Technical Guide to its Mechanism and Impact on DNA Damage Response Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 12 (CDK12) has emerged as a critical regulator of transcription and a key factor in maintaining genomic stability, primarily through its control over the expression of genes involved in the DNA Damage Response (DDR). Its inhibition presents a promising therapeutic strategy, particularly for cancers reliant on robust DNA repair mechanisms. This document provides a detailed technical overview of Cdk12-IN-4, a potent inhibitor of CDK12. We will explore the fundamental role of CDK12 in DDR gene regulation, the specific inhibitory effects of this compound, and the downstream consequences for gene expression, supported by quantitative data and detailed experimental protocols.

The Role of CDK12 in Regulating DNA Damage Response Genes

CDK12, in complex with its partner Cyclin K, is a transcriptional cyclin-dependent kinase that plays a pivotal role in regulating gene expression.[1][2] Its primary function is to phosphorylate the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAP II), specifically at the Serine 2 (Ser2) position.[3][4] This phosphorylation event is a hallmark of transcriptional elongation and is crucial for the processive synthesis of messenger RNA (mRNA), particularly for long genes.[1][4][5]

A significant subset of genes regulated by CDK12 are essential components of the DDR pathway, including BRCA1, ATR, FANCI, and FANCD2.[1][2][4] These genes are characteristically long and contain numerous intronic polyadenylation sites (IPAs).[3][5] CDK12 activity suppresses the recognition of these cryptic IPAs, ensuring that RNAP II transcribes the full-length gene to produce a functional protein.[3] Loss or inhibition of CDK12 impairs this process, leading to a phenotype known as "BRCAness" and sensitizing cells to DNA-damaging agents and PARP inhibitors.[3][6]

This compound: A Potent and Selective CDK12 Inhibitor

This compound is a pyrazolotriazine compound identified as a potent inhibitor of CDK12.[7] Its selectivity is a key feature, as it shows minimal activity against other cyclin-dependent kinases at comparable concentrations, thereby reducing the potential for off-target effects.

Quantitative Inhibitory and Antiproliferative Activity

The following tables summarize the key quantitative data for this compound, demonstrating its potency against its target kinase and its functional effects in cancer cell lines.

| Parameter | Target/Cell Line | Value | Conditions | Reference |

| Kinase Inhibition IC₅₀ | CDK12 | 0.641 µM | High ATP (2 mM) | [7] |

| CDK2/Cyclin E | >20 µM | High ATP (2 mM) | [7] | |

| CDK9/Cyclin T1 | >20 µM | High ATP (2 mM) | [7] | |

| mRNA Expression IC₅₀ | BRCA1 mRNA | 0.626 nM | MDA-MB-231 cells | [7] |

| Antiproliferative IC₅₀ | MDA-MB-231 | 0.535 nM | - | [7] |

| CAL-120 | 2.43 nM | - | [7] |

Table 1: Summary of this compound In Vitro Activity.

Mechanism of Action: Induction of Premature Cleavage and Polyadenylation

Inhibition of CDK12 by this compound disrupts the normal process of transcriptional elongation. The lack of Ser2 phosphorylation on the RNAP II CTD causes the polymerase to stall.[8] This stalling increases the opportunity for the cellular RNA processing machinery to recognize and act upon the otherwise suppressed intronic polyadenylation sites within the long DDR genes.[3][5]

This phenomenon, known as premature cleavage and polyadenylation (PCPA), results in the synthesis of truncated, non-functional mRNA transcripts.[5][9] Consequently, the levels of functional DDR proteins, such as BRCA1, decrease, leading to impaired homologous recombination repair and increased genomic instability.[2][4] This selective downregulation of DDR genes is the primary mechanism through which CDK12 inhibition exerts its anti-cancer effects.[9]

Experimental Protocols

The following are representative methodologies for evaluating the effects of a CDK12 inhibitor like this compound.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the IC₅₀ of this compound against CDK12 and other kinases.

-

Protocol:

-

Recombinant human CDK12/CycK, CDK2/CycE, and CDK9/CycT1 enzymes are used.

-

A standard substrate (e.g., a peptide derived from the RNAP II CTD) is prepared.

-

The inhibitor, this compound, is serially diluted to a range of concentrations.

-

The kinase, substrate, and inhibitor are incubated in a reaction buffer containing a high concentration of ATP (e.g., 2 mM) to mimic physiological conditions.

-

The kinase reaction is initiated and allowed to proceed for a defined period at 30°C.

-

The reaction is stopped, and kinase activity is quantified using a suitable method, such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

-

Data are plotted as percent inhibition versus inhibitor concentration, and the IC₅₀ value is calculated using non-linear regression analysis.

-

Cellular Antiproliferation Assay

-

Objective: To determine the IC₅₀ of this compound on cancer cell line viability.

-

Protocol:

-

Cells (e.g., MDA-MB-231, CAL-120) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

This compound is added in a series of dilutions to the appropriate wells. A vehicle control (e.g., DMSO) is also included.

-

Plates are incubated for a period of 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Luminescence is read using a plate reader.

-

Results are normalized to the vehicle control, and the IC₅₀ is calculated from the dose-response curve.

-

Gene Expression Analysis (RT-qPCR)

-

Objective: To quantify the effect of this compound on the expression of specific DDR genes.

-

Protocol:

-

Cells (e.g., MDA-MB-231) are treated with various concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours).

-

Total RNA is extracted from the cells using a standard method like TRIzol reagent or a column-based kit.

-

The concentration and purity of the RNA are determined using spectrophotometry.

-

An equal amount of RNA from each sample is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR) is performed using the cDNA, gene-specific primers for the target gene (e.g., BRCA1), and a housekeeping gene for normalization (e.g., GAPDH). A fluorescent dye like SYBR Green is used for detection.

-

The relative expression of the target gene is calculated using the delta-delta Ct (ΔΔCt) method.

-

The IC₅₀ for mRNA inhibition is determined by plotting the relative gene expression against the inhibitor concentration.

-

Conclusion

This compound is a potent and selective small molecule inhibitor of CDK12. It effectively downregulates the expression of critical DNA damage response genes, such as BRCA1, by disrupting transcriptional elongation and inducing premature cleavage and polyadenylation.[5][7] This mechanism of action translates to potent antiproliferative effects in cancer cell lines. The data presented herein underscore the therapeutic potential of targeting the CDK12-DDR axis and position this compound as a valuable chemical probe for further investigation and a potential lead compound for the development of novel cancer therapeutics.

References

- 1. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are CDK12 inhibitors and how do they work? [synapse.patsnap.com]

- 3. CDK12 regulates DNA repair genes by suppressing intronic polyadenylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CDK12 loss in cancer cells affects DNA damage response genes through premature cleavage and polyadenylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cdk12-IN-4 In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of Cdk12-IN-4 against Cyclin-Dependent Kinase 12 (Cdk12). This document includes quantitative data presentation, a comprehensive experimental protocol, and visualizations of the Cdk12 signaling pathway and the experimental workflow.

Introduction

Cyclin-dependent kinase 12 (Cdk12), in complex with its regulatory partner Cyclin K, plays a crucial role in the regulation of gene transcription. Specifically, the Cdk12/Cyclin K complex phosphorylates the C-terminal domain (CTD) of RNA polymerase II, which is essential for transcriptional elongation. Dysregulation of Cdk12 activity has been implicated in various cancers, making it an attractive target for therapeutic intervention. This compound is a potent inhibitor of Cdk12. This document outlines a robust in vitro kinase assay to characterize the inhibitory potential of this compound and similar compounds.

Data Presentation

The inhibitory activity of this compound and other reference compounds against Cdk12 and other selected kinases is summarized in the table below. This quantitative data allows for a clear comparison of potency and selectivity.

| Compound | Target Kinase | IC50 (µM) | ATP Concentration | Notes |

| This compound | Cdk12 | 0.641 | 2 mM (high) | Potent inhibitor at high ATP concentration. [1] |

| This compound | Cdk2/Cyclin E | >20 | 2 mM (high) | Demonstrates selectivity over Cdk2.[1] |

| This compound | Cdk9/Cyclin T1 | >20 | 2 mM (high) | Demonstrates selectivity over Cdk9.[1] |

| CDK12-IN-2 | Cdk12 | 0.052 | Not Specified | A potent Cdk12 inhibitor for comparison.[2] |

| Dinaciclib | Cdk12 | 0.050 | Not Specified | A pan-Cdk inhibitor for comparison.[2] |

Cdk12 Signaling Pathway

The following diagram illustrates the central role of the Cdk12/Cyclin K complex in regulating transcriptional elongation and its implication in DNA damage response, a pathway often dysregulated in cancer.

Caption: Cdk12/Cyclin K phosphorylates RNAPII to promote transcription of DDR genes.

Experimental Protocols

This section provides a detailed methodology for an in vitro kinase assay to determine the IC50 value of this compound. The protocol is based on a luminescence-based ADP-Glo™ kinase assay format, which measures the amount of ADP produced in the kinase reaction.

Materials and Reagents:

-

Enzyme: Recombinant human Cdk12/Cyclin K complex

-

Substrate: A suitable substrate for Cdk12, such as a peptide derived from the C-terminal domain (CTD) of RNA Polymerase II.

-

Inhibitor: this compound, dissolved in DMSO

-

ATP: Adenosine 5'-triphosphate

-

Assay Buffer: Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega)

-

Plates: White, opaque 96-well or 384-well plates

-

Instrumentation: Plate-reading luminometer

Experimental Workflow Diagram:

Caption: Workflow for the in vitro kinase assay to determine inhibitor potency.

Assay Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Create a serial dilution of this compound in assay buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Prepare the Cdk12/Cyclin K enzyme solution in assay buffer. The optimal concentration should be determined empirically.

-

Prepare the substrate and ATP mixture in assay buffer. The final ATP concentration should be at the desired level (e.g., 2 mM for high ATP condition).

-

-

Assay Plate Setup:

-

Add 5 µL of the serially diluted this compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.

-

Add 10 µL of the Cdk12/Cyclin K enzyme solution to each well, except for the "no enzyme" negative control wells.

-

Add 10 µL of assay buffer to the "no enzyme" wells.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture to all wells.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

-

Signal Detection:

-

Following incubation, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.

-

Incubate the plate at room temperature for 30 minutes.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Conclusion

The provided protocol offers a reliable and reproducible method for assessing the in vitro inhibitory activity of this compound against its target, Cdk12. The use of a luminescence-based assay provides high sensitivity and a broad dynamic range. The data and visualizations included in these application notes serve as a valuable resource for researchers in the field of oncology and drug discovery, facilitating the characterization of novel Cdk12 inhibitors.

References

Application Notes and Protocols: Cdk12-IN-4 in MDA-MB-231 Breast Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Data Summary

While the specific IC50 value for Cdk12-IN-4 in MDA-MB-231 cells is not detailed in the currently available literature, the following table summarizes the anti-proliferative activity of other relevant CDK inhibitors in triple-negative breast cancer cell lines, including MDA-MB-231, to provide a comparative context.

| Compound Name | Target | Cell Line | Assay Type | IC50/GI50 Value | Reference |

| 7F (CDK12 Degrader) | CDK12/13 | MFM223 (BRCA-deficient TNBC) | Cell Growth | 47 nM | [5] |

| 7F (CDK12 Degrader) | MDA-MB-436 (BRCA-deficient TNBC) | Cell Growth | 197.9 nM | [5] | |

| CDDD11-8 (CDK9 Inhibitor) | CDK9 | MDA-MB-231 | Cell Proliferation | 658 nM | |

| SR-4835 | CDK12/13 | TNBC cells | Not Specified | Not Specified | [3] |

| Compound 47 | CDK12 | MDA-MB-231 | Antiproliferative | GI50 = 7 nM |

Signaling Pathways

CDK12-Mediated Gene Regulation and DNA Damage Response

CDK12, in complex with Cyclin K, phosphorylates the C-terminal domain of RNA Polymerase II, which is crucial for the transcriptional elongation of genes involved in the DNA damage response (DDR), including BRCA1, ATR, and FANCI.[1][5] In TNBC cells like MDA-MB-231, inhibition of CDK12 leads to the downregulation of these critical DDR genes. This impairment of DNA repair mechanisms creates a synthetic lethal vulnerability that can be exploited by treatment with PARP inhibitors or DNA-damaging chemotherapy.[3][4]

References

- 1. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gene expression regulation by CDK12: a versatile kinase in cancer with functions beyond CTD phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic Targeting of CDK12/CDK13 in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying BRCA1 mRNA Expression Using Cdk12-IN-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 12 (CDK12) is a critical regulator of gene transcription, primarily through its role in phosphorylating the C-terminal domain (CTD) of RNA polymerase II (RNAPII). This activity is essential for the transcriptional elongation of long genes, many of which are integral to the DNA damage response (DDR) pathway.[1][2][3][4][5] One such key DDR gene is BRCA1. Inhibition of CDK12 has been shown to decrease the expression of BRCA1 and other DDR-related genes, making CDK12 an attractive target for cancer therapy, particularly in combination with agents that induce DNA damage or inhibit other repair pathways like PARP inhibitors.[2][3][6][7][8]

Cdk12-IN-4 is a potent and selective small molecule inhibitor of CDK12.[9] These application notes provide a comprehensive guide for utilizing this compound to study its effects on BRCA1 mRNA expression in a research setting. The protocols outlined below cover cell treatment, RNA extraction, and gene expression analysis by quantitative reverse transcription PCR (qRT-PCR) and RNA sequencing (RNA-seq).

Mechanism of Action: CDK12 and BRCA1 Transcription

CDK12, in complex with its partner Cyclin K, phosphorylates serine residues (specifically Ser2 and Ser5) on the CTD of RNAPII.[1][5] This phosphorylation cascade is a key signal for the transition from transcription initiation to productive elongation. For long genes like BRCA1, efficient transcriptional elongation is crucial to produce a full-length, functional mRNA transcript.

Inhibition of CDK12 by this compound disrupts this process. The hypo-phosphorylated RNAPII stalls, leading to premature cleavage and polyadenylation (PCPA) within the intronic regions of the BRCA1 gene.[4][10] This results in the generation of truncated, non-functional mRNA transcripts and a subsequent decrease in the overall level of mature BRCA1 mRNA.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of this compound. Researchers should note that optimal concentrations may vary depending on the cell line and experimental conditions.

| Parameter | Cell Line | Value | Reference |

| IC50 (BRCA1 mRNA Expression) | MDA-MB-231 | 0.626 nM | [9] |

| IC50 (Anti-proliferative Activity) | MDA-MB-231 | 0.535 nM | [9] |

| IC50 (Anti-proliferative Activity) | CAL-120 | 2.43 nM | [9] |

| IC50 (CDK12 Kinase Activity) | High ATP (2 mM) | 0.641 µM | [9] |

| Selectivity (vs. CDK2/Cyclin E) | High ATP (2 mM) | >20 µM | [9] |

| Selectivity (vs. CDK9/Cyclin T1) | High ATP (2 mM) | >20 µM | [9] |

Experimental Protocols

The following protocols provide a general framework for investigating the effect of this compound on BRCA1 mRNA expression. Optimization may be required for specific cell lines and experimental goals.

Protocol 1: Cell Culture and Treatment with this compound

This protocol describes the treatment of a human breast cancer cell line (e.g., MDA-MB-231) with this compound.

Materials:

-

Human cancer cell line (e.g., MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

6-well tissue culture plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

Preparation of Working Solutions: Prepare serial dilutions of this compound in complete medium from the DMSO stock. A typical concentration range to test could be from 0.1 nM to 100 nM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

-

Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired treatment duration. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to determine the optimal time point for observing changes in BRCA1 mRNA expression.

-

Harvesting: After incubation, wash the cells with PBS and proceed immediately to RNA extraction.

References

- 1. researchgate.net [researchgate.net]

- 2. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CDK12: cellular functions and therapeutic potential of versatile player in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK12 loss in cancer cells affects DNA damage response genes through premature cleavage and polyadenylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CDK12 globally stimulates RNA polymerase II transcription elongation and carboxyl-terminal domain phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. What are CDK12 inhibitors and how do they work? [synapse.patsnap.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

Cdk12-IN-4: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cdk12-IN-4 is a potent and selective inhibitor of Cyclin-Dependent Kinase 12 (CDK12). As a key regulator of transcriptional elongation and a crucial component of the DNA damage response (DDR), CDK12 has emerged as a promising therapeutic target in oncology. This document provides detailed application notes and experimental protocols for the use of this compound in preclinical research settings.

Product Information

Supplier and Purchasing Information

This compound is available from various chemical suppliers specializing in research compounds. Researchers should inquire with the vendors for the most current pricing and availability.

| Supplier | Website | CAS Number |

| MedChemExpress | --INVALID-LINK-- | 2651196-69-7 |

| DC Chemicals | --INVALID-LINK-- | 2651196-69-7 |

| TargetMol | --INVALID-LINK-- | 2651196-69-7 |

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₀F₂N₈O | [1] |

| Molecular Weight | 426.42 g/mol | [1] |

| Appearance | Crystalline solid | |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C for long-term stability |

Biological Activity

This compound is a pyrazolotriazine compound that acts as a potent inhibitor of CDK12.[1][2]

In Vitro Kinase Inhibitory Activity

| Target Kinase | IC₅₀ | Notes | Reference |

| CDK12 | 0.641 µM | Assayed at high ATP concentration (2 mM) | [1][2] |

| CDK2/Cyclin E | >20 µM | [1][2] | |

| CDK9/Cyclin T1 | >20 µM | [1][2] |

Cellular Activity

| Cell Line | Assay | IC₅₀ | Reference |

| MDA-MB-231 | BRCA1 mRNA expression inhibition | 0.626 nM | [2] |

| MDA-MB-231 | Antiproliferative activity | 0.535 nM | [2] |

| CAL-120 | Antiproliferative activity | 2.43 nM | [2] |

Signaling Pathway

CDK12, in complex with its regulatory partner Cyclin K, plays a critical role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[3][4] This phosphorylation, particularly at Serine 2, is essential for the transition from transcription initiation to productive elongation, especially for long genes, including many involved in the DNA damage response (DDR) such as BRCA1, ATR, FANCI, and FANCD2.[5][6][7] Inhibition of CDK12 with this compound disrupts this process, leading to premature termination of transcription and subsequent downregulation of these critical DDR proteins. This creates a state of "BRCAness" and sensitizes cancer cells to DNA-damaging agents and PARP inhibitors.[5]

Figure 1: CDK12 signaling pathway and the mechanism of action of this compound.

Experimental Protocols

The following are generalized protocols that can be adapted for specific cell lines and experimental conditions.

In Vitro CDK12 Kinase Assay

This protocol is to determine the inhibitory effect of this compound on CDK12 kinase activity. Commercially available CDK12/Cyclin K kinase assay kits can be used.[8][9]

Materials:

-

Recombinant human CDK12/Cyclin K

-

Kinase substrate (e.g., GST-CTD)

-

ATP, [γ-³²P]ATP

-

Kinase assay buffer

-

This compound

-

DMSO (vehicle control)

-

96-well plates

-

Scintillation counter or phosphorimager

Procedure:

-

Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

-

In a 96-well plate, add the kinase assay buffer, the substrate, and the diluted this compound or DMSO.

-

Add the recombinant CDK12/Cyclin K enzyme to each well to initiate the reaction.

-

Add a mixture of cold ATP and [γ-³²P]ATP to start the kinase reaction.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA or SDS-PAGE loading buffer).

-

Transfer the reaction mixture to a filter membrane or run on an SDS-PAGE gel.

-

Quantify the incorporation of ³²P into the substrate using a scintillation counter or phosphorimager.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Figure 2: Workflow for an in vitro CDK12 kinase assay.

Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol measures the effect of this compound on the proliferation of cancer cells.[10][11]

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Complete cell culture medium

-

This compound

-

DMSO

-

96-well clear or opaque-walled plates

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in culture medium.

-

Remove the old medium and add the medium containing different concentrations of this compound or DMSO (vehicle control).

-

Incubate the cells for a desired period (e.g., 72 hours).

-

For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilization solution and read the absorbance at 570 nm.

-

For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes. Read the luminescence.

-

Normalize the results to the vehicle-treated cells and plot a dose-response curve to determine the IC₅₀.

Western Blot Analysis of DDR Proteins

This protocol is to assess the impact of this compound on the expression levels of key DDR proteins.[12][13]

Materials:

-

Cancer cell line

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-CDK12, anti-phospho-RNAPII Ser2, anti-BRCA1, anti-ATR, anti-FANCI)

-

HRP-conjugated secondary antibodies

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and treat with various concentrations of this compound or DMSO for a specific duration (e.g., 24-48 hours).

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Denature the protein lysates by boiling with SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Chromatin Immunoprecipitation (ChIP) for RNAPII Occupancy

This protocol determines the effect of this compound on the association of RNAPII with specific gene loci, such as DDR genes.[14]

Materials:

-

Cancer cell line

-

This compound

-

Formaldehyde for cross-linking

-

ChIP lysis buffer, wash buffers, and elution buffer

-

Antibody against RNAPII (or phospho-RNAPII Ser2)

-

Protein A/G magnetic beads

-

RNase A and Proteinase K

-

qPCR primers for target gene promoters and gene bodies (e.g., BRCA1) and a negative control region.

Procedure:

-

Treat cells with this compound or DMSO.

-

Cross-link proteins to DNA with formaldehyde.

-

Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

-

Pre-clear the chromatin with magnetic beads.

-

Incubate the chromatin with the RNAPII antibody overnight at 4°C.

-

Add magnetic beads to capture the antibody-protein-DNA complexes.

-

Wash the beads to remove non-specific binding.

-

Elute the complexes from the beads and reverse the cross-links.

-

Treat with RNase A and Proteinase K, and purify the DNA.

-

Perform qPCR to quantify the enrichment of target DNA sequences.

Figure 3: Workflow for a Chromatin Immunoprecipitation (ChIP) experiment.

Conclusion

This compound is a valuable research tool for investigating the roles of CDK12 in transcription, DNA damage response, and cancer biology. The protocols provided herein offer a framework for characterizing the effects of this inhibitor in various experimental systems. Researchers should optimize these protocols for their specific models and research questions to generate robust and reproducible data.

References

- 1. This compound|CAS 2651196-69-7|DC Chemicals [dcchemicals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CDK12 Antibody | Cell Signaling Technology [cellsignal.com]

- 4. CDK12 Inhibitor- Pipeline Insight, 2025 - Research and Markets [researchandmarkets.com]

- 5. mdpi.com [mdpi.com]

- 6. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 12. origene.com [origene.com]

- 13. Identification and Characterization of the CDK12/Cyclin L1 Complex Involved in Alternative Splicing Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. RNAPol-ChIP: a novel application of chromatin immunoprecipitation to the analysis of real-time gene transcription - PMC [pmc.ncbi.nlm.nih.gov]

Cdk12-IN-4 solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cdk12-IN-4